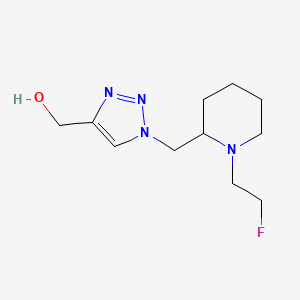

(1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Descripción general

Descripción

(1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H19FN4O and its molecular weight is 242.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic derivative of the triazole family, which has garnered attention for its diverse biological activities. Triazole compounds are known for their roles in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

- Molecular Formula : C₁₁H₁₉FN₄O

- Molecular Weight : 242.29 g/mol

- CAS Number : 2098122-06-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. It has been shown to bind with kinase enzymes, potentially inhibiting their activity and thereby modulating critical signaling pathways involved in cellular functions. This interaction can lead to alterations in gene expression and cellular metabolism, impacting processes such as cell growth and apoptosis .

Antiproliferative Effects

Research has indicated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, related triazole compounds have demonstrated IC₅₀ values in the nanomolar range against breast cancer cells, indicating potent inhibitory effects on cell proliferation .

Antimicrobial Activity

Triazoles are well-documented for their antimicrobial properties. Studies have shown that similar compounds exhibit excellent activity against a range of pathogens, including bacteria and fungi, with minimum inhibitory concentration (MIC) values often below 2 µg/mL . This suggests that this compound may also possess comparable antimicrobial efficacy.

Enzyme Inhibition

The compound has been observed to interact with various metabolic enzymes. For example, it may inhibit certain kinases by binding to their active sites, which prevents substrate phosphorylation and alters downstream signaling pathways. This inhibition can lead to significant changes in cellular metabolism and energy production.

Case Studies

Several studies have highlighted the biological potential of triazole derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that triazole derivatives caused G₂/M phase cell cycle arrest and induced apoptosis in MCF-7 breast cancer cells. The compounds inhibited tubulin polymerization and were selective for cancer cells over normal cells .

- Antimicrobial Efficacy : Another investigation into triazole derivatives reported significant antibacterial activity against pathogens such as E. coli and S. aureus, with MIC values indicating strong potential for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Chloroethyl)piperidin derivative | - | Moderate antiproliferative activity |

| 1-(Bromoethyl)piperidin derivative | - | High antimicrobial activity |

| 1-(Hydroxyethyl)piperidin derivative | - | Potentially lower solubility |

The unique combination of functional groups in this compound may confer distinct chemical and biological properties compared to its analogs.

Aplicaciones Científicas De Investigación

Neuropharmacological Effects

Piperidine derivatives are recognized for their neuropharmacological properties. The presence of the fluoroethyl group enhances the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier. This characteristic may lead to anxiolytic or antidepressant-like effects in preclinical models.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antifungal properties. The structural similarity of (1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol to known antifungal agents suggests it may also exhibit antimicrobial activity. Investigations into its efficacy against various pathogens could lead to new treatments for infections resistant to current therapies.

Cancer Research

The triazole moiety is often associated with anticancer activity due to its ability to inhibit specific enzymes involved in tumor growth and metastasis. Research into the compound's cytotoxic effects on cancer cell lines could reveal its potential as an anticancer agent .

Neurological Disorders

Given its neuropharmacological profile, this compound may be investigated for use in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in psychopharmacology .

Análisis De Reacciones Químicas

Triazole Ring Functionalization

The 1,2,3-triazole core participates in cycloadditions , alkylation , and cross-coupling reactions .

Key Findings :

-

The triazole’s C-4 position is highly reactive for cross-couplings, enabling bioconjugation or pharmacophore extension .

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is pivotal for introducing fluorinated side chains .

Piperidine Ring Modifications

The piperidine ring undergoes N-alkylation , fluorination , and ring functionalization .

Key Findings :

-

Fluorination at the piperidine nitrogen enhances metabolic stability and bioavailability .

-

Boc protection is critical for selective functionalization of the hydroxymethyl group .

Hydroxymethyl Group Reactions

The hydroxymethyl (-CH₂OH) group participates in oxidation , esterification , and Mitsunobu reactions .

Key Findings :

-

Oxidation to aldehydes enables nucleophilic additions (e.g., Grignard reagents) .

-

Mitsunobu reactions facilitate stereoselective C-O or C-S bond formation .

Fluorinated Side Chain Reactivity

The 2-fluoroethyl group undergoes nucleophilic substitution and radical reactions .

Key Findings :

-

Fluorine’s electronegativity directs regioselectivity in substitution reactions .

-

Radical fluorination expands access to polyfluorinated analogs with enhanced binding .

Stability and Degradation

Propiedades

IUPAC Name |

[1-[[1-(2-fluoroethyl)piperidin-2-yl]methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN4O/c12-4-6-15-5-2-1-3-11(15)8-16-7-10(9-17)13-14-16/h7,11,17H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZIBTJUIBUIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN2C=C(N=N2)CO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.